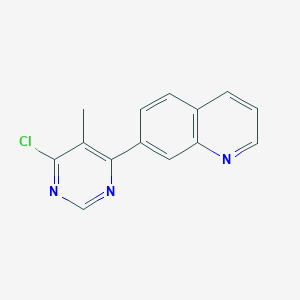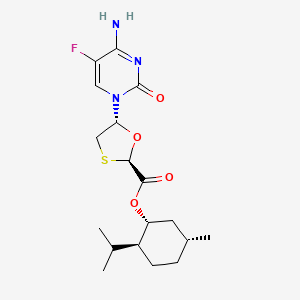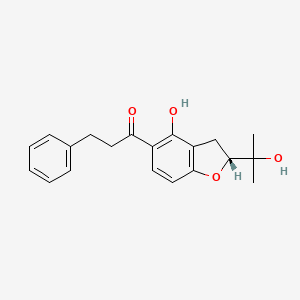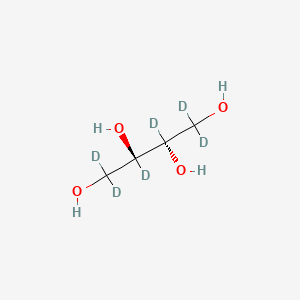
Erythritol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Erythritol-1,1,2,3,4,4-D6 is a deuterated form of meso-Erythritol, a sugar alcohol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Erythritol-1,1,2,3,4,4-D6 typically involves the deuteration of meso-Erythritol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the erythritol molecule.
Industrial Production Methods: Industrial production of meso-Erythritol-1,1,2,3,4,4-D6 follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The final product is then purified to achieve the desired chemical purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: meso-Erythritol-1,1,2,3,4,4-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler alcohols.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or other nucleophiles.
Major Products:
Oxidation: Formation of erythrose or erythrulose.
Reduction: Formation of simpler alcohols like ethylene glycol.
Substitution: Formation of substituted erythritol derivatives.
Wissenschaftliche Forschungsanwendungen
meso-Erythritol-1,1,2,3,4,4-D6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the development of phase change materials for thermal management applications.
Wirkmechanismus
The mechanism of action of meso-Erythritol-1,1,2,3,4,4-D6 involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
meso-Erythritol: The non-deuterated form of the compound.
D-erythritol and L-erythritol: Stereoisomers of erythritol.
Deuterated alcohols: Other alcohols with deuterium substitution, such as deuterated methanol or ethanol.
Uniqueness: meso-Erythritol-1,1,2,3,4,4-D6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances its stability and allows for precise tracking in various experimental setups.
Eigenschaften
Molekularformel |
C4H10O4 |
|---|---|
Molekulargewicht |
128.16 g/mol |
IUPAC-Name |
(2S,3R)-1,1,2,3,4,4-hexadeuteriobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+/i1D2,2D2,3D,4D |
InChI-Schlüssel |
UNXHWFMMPAWVPI-OYOWYGRISA-N |
Isomerische SMILES |
[2H][C@@]([C@@]([2H])(C([2H])([2H])O)O)(C([2H])([2H])O)O |
Kanonische SMILES |
C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


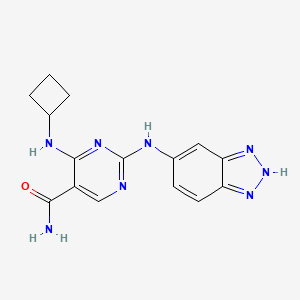
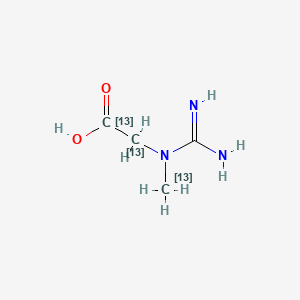
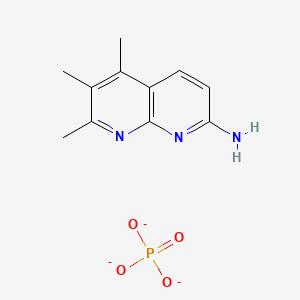
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
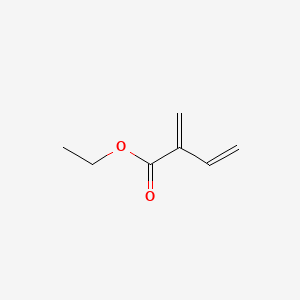
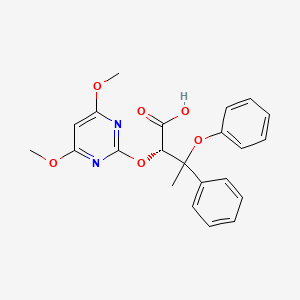
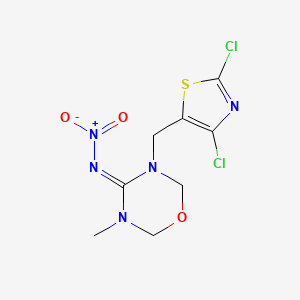
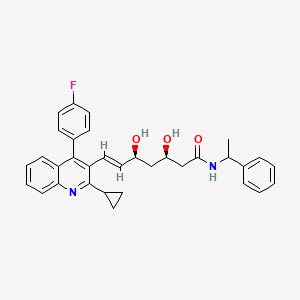
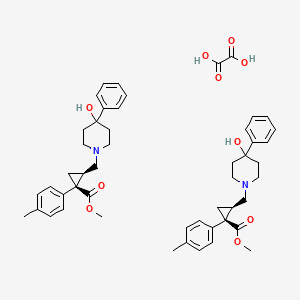
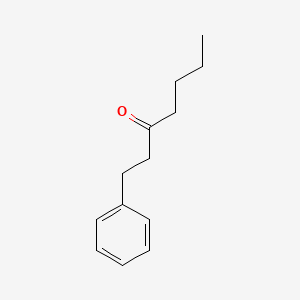
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
